molecular formula C15H13Cl2NO B1386171 2-Chloro-N-(3-chloro-2-methylphenyl)-2-phenylacetamide CAS No. 1094700-26-1

2-Chloro-N-(3-chloro-2-methylphenyl)-2-phenylacetamide

Cat. No. B1386171
CAS RN: 1094700-26-1
M. Wt: 294.2 g/mol
InChI Key: FDPHXNADXOXIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-N-(3-chloro-2-methylphenyl)-2-phenylacetamide” is a chemical compound with the molecular formula C13H10Cl2N2O . It is used for proteomics research .

Scientific Research Applications

Synthesis and Pharmacological Applications

A recent study focused on the synthesis and pharmacological evaluation of diphenylamine derivatives, including 2-Chloro-N-(3-chloro-2-methylphenyl)-2-phenylacetamide. The study explored the antibacterial activity of these compounds against Gram-positive and Gram-negative bacteria. The compounds were synthesized through the reaction of chloroacetylchloride with diphenylamine, followed by reaction with substituted Chalcones. The synthesized compounds showed significant antimicrobial activity, particularly those with a lipophilic 4-chloro group, indicating a potential for further research into antimicrobial applications (Rohit Kumar, Sushil Kumar, M. Khan, 2020).

Environmental and Health Risks

While the query focuses on this compound, it's essential to consider the broader context of related chemical compounds and their impact. For instance, studies on acetaminophen, a widely used drug, offer insights into the metabolic pathways and potential toxic effects of similar compounds. These studies contribute to understanding the environmental persistence and health risks of acetamide derivatives, shedding light on the importance of evaluating the safety and ecological impact of chemical substances (G. Kennedy, 2001).

Pharmacological Effects and Safety

Chlorpheniramine Maleate (CPM), a drug with a chemical structure related to chloroacetamides, illustrates the potential clinical applications of such compounds. CPM's wide range of uses, from treating allergies to potential antiviral properties against SARS-CoV-2, underscores the versatility and clinical significance of these chemical derivatives. This example highlights the importance of comprehensive research into the pharmacological effects and safety profiles of chloroacetamide derivatives, including this compound, for their possible therapeutic applications (Syed A. A. Rizvi, Gustavo Ferrer, U. Khawaja, M. Sanchez-Gonzalez, 2022).

properties

IUPAC Name

2-chloro-N-(3-chloro-2-methylphenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-10-12(16)8-5-9-13(10)18-15(19)14(17)11-6-3-2-4-7-11/h2-9,14H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPHXNADXOXIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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